molecular formula C17H10F3NO4 B2855885 N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338785-07-2

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Katalognummer B2855885
CAS-Nummer: 338785-07-2
Molekulargewicht: 349.265
InChI-Schlüssel: UOQFHKXIICIHHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide, commonly known as TFB-TBOA, is a synthetic compound that belongs to the family of benzenecarboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. TFB-TBOA is a selective inhibitor of glutamate transporters, which are responsible for the uptake of glutamate, a major neurotransmitter in the central nervous system.

Wirkmechanismus

TFB-TBOA selectively inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into the presynaptic neuron and leads to an increase in extracellular glutamate levels. The increased glutamate levels activate postsynaptic receptors, leading to neuronal hyperexcitability. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to increase extracellular glutamate levels and induce neuronal hyperexcitability in various brain regions. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders. In addition, TFB-TBOA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. However, the long-term effects of TFB-TBOA on neuronal function and viability are not well understood.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TFB-TBOA is its selectivity for glutamate transporters. This allows for the specific inhibition of glutamate uptake without affecting other neurotransmitter systems. In addition, TFB-TBOA has been shown to have good bioavailability and can be administered systemically or locally. However, TFB-TBOA has a short half-life in vivo, which limits its usefulness for long-term experiments. In addition, TFB-TBOA has been shown to have off-target effects on other transporters, such as the GABA transporter, which may complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on TFB-TBOA. One area of interest is the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. TFB-TBOA could be used to study the effects of glutamate transporter dysfunction on disease progression and identify potential therapeutic targets. Another area of interest is the development of more selective and potent inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate transporter dysfunction. Finally, the long-term effects of TFB-TBOA on neuronal function and viability need to be further investigated to fully understand its potential as a research tool and therapeutic agent.

Synthesemethoden

The synthesis of TFB-TBOA involves a series of chemical reactions that begin with the conversion of 3,5-dimethylphenol to 3,5-dimethyl-4-nitrophenol. This is followed by the reduction of the nitro group to an amino group, which is then protected with a tert-butoxycarbonyl group. The protected amino group is then reacted with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid to form the desired product, TFB-TBOA. The overall yield of the synthesis process is 30-40%.

Wissenschaftliche Forschungsanwendungen

TFB-TBOA has been extensively used in neuroscience research to study the role of glutamate transporters in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its uptake by transporters is essential for maintaining proper synaptic transmission and preventing excitotoxicity. TFB-TBOA selectively inhibits glutamate transporters, which leads to an increase in extracellular glutamate levels and subsequent neuronal hyperexcitability. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO4/c18-17(19,20)11-3-1-2-10(6-11)15(23)21-13-7-9-4-5-12(22)8-14(9)25-16(13)24/h1-8,22H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQFHKXIICIHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.